N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Beschreibung
Eigenschaften
IUPAC Name |
2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-17-9-5-3-8(4-6-9)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXHFGCPMUAGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Microwave-Assisted One-Pot Synthesis
Reaction Design and Substrate Selection
Microwave irradiation has emerged as a cornerstone for synthesizing 1,3,5-triazine-2,4-diamine derivatives due to accelerated reaction kinetics and improved yields. A one-pot protocol developed by Dolzhenko et al. involves three components: cyanoguanidine , 4-ethoxybenzaldehyde , and 4-ethoxyaniline , dissolved in hydrochloric acid under microwave irradiation. The reaction proceeds via initial condensation to form a dihydrotriazine intermediate, followed by base-promoted Dimroth rearrangement and dehydrogenative aromatization (Scheme 1).
Key Optimization Parameters :
- Temperature : 120–150°C for 20–30 minutes.
- Base Selection : Sodium hydroxide or potassium carbonate for rearomatization.
- Solvent : Ethanol/water mixtures (3:1 v/v) enhance solubility of intermediates.
Table 1: Microwave-Assisted Synthesis Conditions and Yields
| Aldehyde Component | Amine Component | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Ethoxybenzaldehyde | 4-Ethoxyaniline | 25 | 78 | |
| 4-Ethoxybenzaldehyde | Aniline | 30 | 65 |
This method achieves yields up to 78% for N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine, with scalability demonstrated for gram-scale production.
Stepwise Cyclization Using Cyanuric Chloride
Chlorine Displacement Mechanism
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile precursor for triazine derivatives. A two-step protocol involves sequential nucleophilic aromatic substitution (SNAr) reactions:
- First Substitution : Reacting cyanuric chloride with 4-ethoxyaniline at 0–5°C in 1,4-dioxane replaces one chlorine atom, forming 4,6-dichloro-N-(4-ethoxyphenyl)-1,3,5-triazin-2-amine.
- Second Substitution : Treating the intermediate with aqueous ammonia or gaseous NH3 at elevated temperatures (80–100°C) introduces the second amine group.
Critical Considerations :
- Temperature Gradients : Lower temperatures (<10°C) prevent over-substitution during the first step.
- Solvent Effects : 1,4-Dioxane minimizes side reactions compared to polar aprotic solvents.
Table 2: Stepwise Synthesis Yield Comparison
| Step | Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Ethoxyaniline | 0–5 | 85 | |
| 2 | NH3 (g) | 80 | 72 |
Catalytic Coupling with Metal-Ligand Systems
Copper-Catalyzed Amination
A patent by CN105837525B discloses a copper-catalyzed method for 2,4-diamine-1,3,5-triazines using 4-ethoxyphenylboronic acid and cyanamide in the presence of a Cu(I)/phenanthroline catalyst. The reaction proceeds via Ullmann-type coupling, forming C–N bonds between the boronic acid and triazine core.
Advantages :
- Functional Group Tolerance : Compatible with electron-donating groups (e.g., ethoxy).
- Ligand Design : Bidentate ligands (e.g., 1,10-phenanthroline) enhance catalytic activity.
Table 3: Catalytic Coupling Parameters
| Catalyst System | Ligand | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| CuI/1,10-Phenanthroline | 1,10-Phenanthroline | 68 | 12 |
Solvent-Free Mechanochemical Synthesis
Solid-State Cyclocondensation
Emerging mechanochemical approaches eliminate solvent use, reducing environmental impact. Ball milling cyanoguanidine , 4-ethoxybenzaldehyde , and 4-ethoxyaniline with a catalytic amount of HCl at 300–500 rpm for 2 hours generates the target compound via in situ imine formation and cyclization.
Benefits :
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-1,3,5-triazine-2,4-diamine.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine derivatives class, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
this compound serves as a building block for synthesizing complex molecules. The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with cyanuric chloride, proceeding through a nucleophilic substitution mechanism. Common solvents for this reaction include acetonitrile or dichloromethane, and it is usually conducted at room temperature or slightly elevated temperatures. While specific catalysts are not required, a base like triethylamine can facilitate the reaction. In industrial settings, continuous flow reactors can scale up the production, allowing for better control and improved yields. Automated systems can further enhance the efficiency and safety of the production process.
This compound can undergo chemical reactions such as oxidation, reduction, and substitution.
- Oxidation: The ethoxy group can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form N-(4-hydroxyphenyl)-1,3,5-triazine-2,4-diamine.
- Reduction: The triazine ring can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form partially or fully reduced triazine derivatives.
- Substitution: The ethoxy group can be substituted with nucleophiles such as amines or thiols, leading to various substituted triazine derivatives.
Biology
It is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
It is explored for potential therapeutic properties, including anticancer and antimicrobial activities. Recent studies have identified 6, N2-diaryl-1,3,5-triazine-2,4-diamines as selectively targeting triple-negative MDA-MB231 breast cancer cells . In tests against breast tumor cell lines, triple-negative breast cancer cells were generally more responsive to treatment with these compounds .
Industry
It is utilized in developing new materials like polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug.
N-(4-ethoxyphenyl)azetidin-2-ones: Compounds with potential antimicrobial activity.
Uniqueness
N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure, which imparts distinct chemical properties and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Biologische Aktivität
N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a triazine ring substituted with an ethoxyphenyl group. The structural uniqueness of this compound contributes to its potential biological activity and makes it a subject of interest in medicinal chemistry.
Anticancer Properties
Research indicates that derivatives of 1,3,5-triazines exhibit significant anticancer activity. In particular, studies have shown that compounds similar to this compound can selectively inhibit the growth of cancer cells. For example:
- Selective Antiproliferative Activity : A study demonstrated that certain triazine derivatives exhibited selective antiproliferative effects against triple-negative breast cancer cells (MDA-MB231) with a GI50 value as low as 1 nM . This suggests that modifications in the triazine structure can enhance anticancer efficacy.
- Mechanism of Action : The primary mechanism identified for these compounds involves inducing apoptosis in cancer cells. Morphological changes observed through fluorescence microscopy indicated that treated cells underwent programmed cell death .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Interaction studies suggest that this compound may inhibit specific enzymes or receptors critical for microbial growth and survival.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It may interact with key metabolic pathways in microorganisms, leading to reduced viability and growth inhibition.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound and its derivatives:
Synthesis and Modification
The synthesis of this compound typically involves several key steps that allow for structural modifications aimed at enhancing biological activity:
- Amination Reactions : Introducing various amines can modify the biological profile.
- Suzuki Coupling : This method allows for the introduction of different aryl groups to optimize activity against specific targets.
These synthetic routes enable researchers to create a library of triazine derivatives for further evaluation.
Q & A
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?
The synthesis of triazine derivatives often involves multi-step reactions. For N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine, a plausible method could adapt protocols from structurally similar compounds:
- Step 1 : React cyanoguanidine with 4-ethoxyphenylamine under microwave irradiation to form the triazine core. Microwave-assisted synthesis reduces reaction time and improves yield .
- Step 2 : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and characterize using HPLC (>95% purity threshold) .
- Optimization : Vary solvents (DMF vs. acetonitrile), catalysts (POCl₃), and temperatures (80–120°C) to maximize yield. For example, POCl₃-mediated reactions at 100°C achieved 75% yield in analogous triazines .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. For example, NH protons appear as broad singlets at δ 7.2–7.5 ppm in DMSO-d6, while ethoxy groups resonate at δ 1.3–1.4 ppm (CH) and δ 4.0–4.1 ppm (OCH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 262.1294 for CHNO) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for N,N-tetraethyl triazine derivatives .
Q. How can researchers address solubility challenges during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media.
- Surfactants : Add 0.01% Tween-80 to improve aqueous dispersion .
- Prodrug Strategies : Modify the ethoxy group with hydrophilic moieties (e.g., PEG) while retaining activity .
Advanced Research Questions
Q. What methodologies are used to evaluate the anticancer activity of this compound?
Q. How can structural modifications enhance the bioactivity of this compound?
- Substituent Tuning : Replace the ethoxy group with electron-withdrawing groups (e.g., trifluoromethoxy) to improve target binding. For example, N-(4-chlorophenyl)-6-(4-trifluoromethoxyphenyl) triazine showed enhanced antiproliferative activity (IC = 5.8 μM) .
- Heterocyclic Fusion : Incorporate pyrimidine or indole moieties to mimic kinase inhibitor scaffolds .
Q. How should researchers design experiments to investigate combination therapies?
- Synergy Screening : Use the Chou-Talalay method to calculate combination indices (CI) with chemotherapeutics (e.g., doxorubicin). A CI < 1 indicates synergy .
- In Vivo Models : Administer triazine derivatives (10 mg/kg, oral) with checkpoint inhibitors (e.g., anti-PD-1) in xenograft mice, monitoring tumor volume and immune biomarkers .
Q. What strategies mitigate resistance mechanisms observed in triazine-based therapies?
- ABC Transporter Inhibition : Co-treat with verapamil (P-gp inhibitor) to bypass efflux-mediated resistance .
- Epigenetic Modulation : Combine with HDAC inhibitors (e.g., vorinostat) to reverse gene silencing in resistant clones .
Data Analysis and Contradictions
Q. How should conflicting data on biological activity be resolved?
- Dose-Response Validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Computational Modeling : Perform 3D-QSAR to correlate substituent effects with activity trends .
Safety and Handling in Research Settings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
